molecular formula C6H7F3O B2684425 2,4,4-Trifluorocyclohexan-1-one CAS No. 2059955-76-7

2,4,4-Trifluorocyclohexan-1-one

Cat. No.: B2684425
CAS No.: 2059955-76-7
M. Wt: 152.116
InChI Key: OJBFFBILNCCTEQ-UHFFFAOYSA-N
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Description

2,4,4-Trifluorocyclohexan-1-one, also known as TFCH, is a chemical compound that has gained significant attention in scientific research due to its unique properties . It is a colorless liquid that is soluble in water and has a distinct odor .


Molecular Structure Analysis

The molecular formula of this compound is C6H7F3O . Its molecular weight is 152.12 . The InChI Code is 1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that cyclohexanone derivatives have been used in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization.


Physical and Chemical Properties Analysis

This compound is a colorless liquid that is soluble in water . It has a distinct odor . The compound has a molecular weight of 152.12 .

Scientific Research Applications

Conformational Analysis

Researchers have investigated the conformational preferences of difluorocyclohexanes, providing insights into the stereochemical dynamics that might be relevant for 2,4,4-Trifluorocyclohexan-1-one. Studies reveal that solvent effects significantly influence the conformational stability of these molecules, with implications for their reactivity and interaction in various chemical environments (Wiberg et al., 2005).

Supramolecular Chemistry

Fluorinated cyclohexanes have been explored for their potential in supramolecular chemistry. The facial polarization exhibited by hexafluorocyclohexanes, for example, demonstrates how fluorine substitution can impart significant molecular dipoles, potentially useful for designing new functional organic molecules or for applications in supramolecular chemistry (Keddie et al., 2015).

Organic Synthesis and Catalysis

The reactivity of cyclohexa-2,4-dien-1-one derivatives with N-heterocycles in the presence of scandium(III) triflate highlights the synthetic utility of cyclohexanone derivatives in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization, thereby expanding the toolkit for heterocyclic compound synthesis (Chittimalla et al., 2017).

Nonlinear Optical Materials

The structural uniqueness of all-cis-1,2,3,4,5,6-hexafluorocyclohexane has been leveraged in the design of alkalides with significant nonlinear optical responses and high stability. Such studies underscore the potential of fluorinated cyclohexanones in the development of materials with novel electronic and optical properties (Sun et al., 2017).

Fluorinated Solvents

Investigations into the reactivity and stability of trifluoromethylcyclohexane suggest its potential as a solvent, particularly in substituting chlorinated solvents for certain reactions. This indicates a broader interest in fluorinated cyclohexanes for applications beyond their direct chemical reactivity, including their utility in green chemistry and solvent design (Legros et al., 2002).

Safety and Hazards

The safety data sheet for 2,4,4-Trifluorocyclohexan-1-one indicates that it is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,4,4-trifluorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBFFBILNCCTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1=O)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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